2-(1-Adamantyl)-4-methylphenol
Overview
Description
Synthesis Analysis
The synthesis of adamantyl derivatives, including compounds similar to 2-(1-Adamantyl)-4-methylphenol, involves several steps starting from base adamantane or its derivatives. A notable method includes the esterification of adamantan-1-ylacetic acid with N-aryl substituted 3-hydroxypyridine-4-one derivatives, leading to novel bioactive compounds (Peroković et al., 2013). Another approach involves the ion-exchange-resin-catalyzed adamantylation of phenol derivatives, developing a clean process for synthesizing 2-adamantylphenol derivatives (Wang et al., 2012).
Molecular Structure Analysis
The molecular structure of adamantyl derivatives, including 2-(1-Adamantyl)-4-methylphenol, is characterized by the presence of the adamantane framework. Crystallographic studies provide insights into the molecular and crystal structure of these compounds, revealing their hydrophobic and hydrophilic regions and how these influence their physical and chemical properties (Peroković et al., 2013).
Chemical Reactions and Properties
Adamantyl derivatives undergo various chemical reactions, including esterification, adamantylation, and reactions with amines. These reactions are pivotal in modifying the chemical structure and properties of the compounds for specific applications. The ion-exchange-resin-catalyzed adamantylation is particularly notable for its environmentally friendly attributes, contributing to the synthesis of key intermediates in pharmaceuticals (Wang et al., 2012).
Physical Properties Analysis
The physical properties of 2-(1-Adamantyl)-4-methylphenol and related compounds, such as solubility, melting point, and glass transition temperature, are influenced by the adamantane structure. The rigid adamantane framework tends to enhance the thermal properties of the compounds, including their decomposition temperatures and glass-transition temperatures, making them suitable for applications requiring high thermal stability (Yi‐Che Su et al., 2004).
Chemical Properties Analysis
The chemical properties of adamantyl derivatives, including reactivity, stability, and interactions with other molecules, are central to their applications in various fields. The adamantane framework contributes to the high chemical stability and resistance to degradation, making these compounds ideal for use in challenging chemical environments (Wang et al., 2012).
Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
- Scientific Field : Petroleum Chemistry
- Application Summary : Adamantane derivatives are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application : The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and the polymerization reactions . They can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials .
Adamantane-Based Ester Derivatives
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities .
- Methods of Application : A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids .
- Results or Outcomes : Compounds exhibit strong antioxidant activities in the hydrogen peroxide radical scavenging test. Furthermore, some compounds show good anti-inflammatory activities in the evaluation of albumin denaturation .
Synthesis of 2-(1-Adamantyl)furans
- Scientific Field : Organic Chemistry
- Application Summary : 2-(1-Adamantyl)furans are synthesized using a smaller amount of catalyst, providing a higher yield of the target products .
- Methods of Application : The method provides the possibility of varying the substituents in the furan ring .
- Results or Outcomes : The method developed provides a higher yield of the target products .
Direct Radical Functionalization
- Scientific Field : Organic & Biomolecular Chemistry
- Application Summary : Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, due to their unique structural, biological, and stimulus-responsive properties .
- Methods of Application : The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives .
- Results or Outcomes : This method provides a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Synthesis of Unsaturated Adamantane Derivatives
- Scientific Field : Petroleum Chemistry
- Application Summary : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application : Unsaturated adamantane derivatives can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes .
- Results or Outcomes : Muthyala et al. propose a method for the synthesis of 2-[bis(4-hydroxyphenyl)methylene]adamantane from adamantanone (54% yield) .
Synthesis of 2-(1-Adamantyl)furans
- Scientific Field : Organic Chemistry
- Application Summary : 2-((5-(1-Adamantyl)-2-furyl)methyl)-1H-isoindole-1,3(2H)-dione (2e) is synthesized with a yield of 77% .
- Methods of Application : The synthesis involves the use of IR (KBr), ν/cm −1: 3115, 3103 (Csp 2 –H), 2906, 2848 (Csp 3 –H), 1774, 1722 (C=O). MS (EI, 70 eV), m / z (I rel (%)): 361 (96, М +), 333 (21), 267 (10), 226 (44), 157 (92), 135 (100) .
- Results or Outcomes : The synthesis provides a compound with a structure of 1,2-dehydroadamantane (adamantene) .
Direct Radical Functionalization
- Scientific Field : Organic & Biomolecular Chemistry
- Application Summary : Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials, owing to their unique structural, biological and stimulus-responsive properties .
- Methods of Application : The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Results or Outcomes : This method provides a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Synthesis of Unsaturated Adamantane Derivatives
- Scientific Field : Petroleum Chemistry
- Application Summary : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application : Unsaturated adamantane derivatives can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes .
- Results or Outcomes : Muthyala et al. propose a method for the synthesis of 2-[bis(4-hydroxyphenyl)methylene]adamantane from adamantanone (54% yield) .
Synthesis of 2-(1-Adamantyl)furans
- Scientific Field : Organic Chemistry
- Application Summary : 2-((5-(1-Adamantyl)-2-furyl)methyl)-1H-isoindole-1,3(2H)-dione (2e) is synthesized with a yield of 77% .
- Methods of Application : The synthesis involves the use of IR (KBr), ν/cm −1: 3115, 3103 (Csp 2 –H), 2906, 2848 (Csp 3 –H), 1774, 1722 (C=O). MS (EI, 70 eV), m / z (I rel (%)): 361 (96, М +), 333 (21), 267 (10), 226 (44), 157 (92), 135 (100) .
- Results or Outcomes : The synthesis provides a compound with a structure of 1,2-dehydroadamantane (adamantene) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1-adamantyl)-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O/c1-11-2-3-16(18)15(4-11)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14,18H,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLJIHBDAJFXBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347111 | |
Record name | 2-(1-Adamantyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)-4-methylphenol | |
CAS RN |
41031-50-9 | |
Record name | 2-(1-Adamantyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Adamantyl)-4-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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